1,8-Dihydroxy-2-methoxy-3-methyl-anthraquinone
CAS No.: 74272-75-6
Cat. No.: VC17580017
Molecular Formula: C16H12O5
Molecular Weight: 284.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 74272-75-6 |
|---|---|
| Molecular Formula | C16H12O5 |
| Molecular Weight | 284.26 g/mol |
| IUPAC Name | 1,8-dihydroxy-2-methoxy-3-methylanthracene-9,10-dione |
| Standard InChI | InChI=1S/C16H12O5/c1-7-6-9-12(15(20)16(7)21-2)14(19)11-8(13(9)18)4-3-5-10(11)17/h3-6,17,20H,1-2H3 |
| Standard InChI Key | BLMAIJHWIJUATI-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC2=C(C(=C1OC)O)C(=O)C3=C(C2=O)C=CC=C3O |
Introduction
Chemical Identification and Structural Characteristics
Molecular Identity
1,8-Dihydroxy-2-methoxy-3-methyl-anthraquinone is systematically named 1,8-dihydroxy-2-methoxy-3-methylanthracene-9,10-dione under IUPAC nomenclature. Its structural backbone consists of an anthracene ring system substituted with hydroxyl groups at positions 1 and 8, a methoxy group at position 2, and a methyl group at position 3 (Fig. 1).
Table 1: Key Identifiers and Molecular Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 74272-75-6 | |
| PubChem CID | 11196859 | |
| Molecular Formula | ||
| Molecular Weight | 284.26 g/mol | |
| SMILES | CC1=CC2=C(C(=C1OC)O)C(=O)C3=C(C2=O)C=CC=C3O | |
| InChIKey | BLMAIJHWIJUATI-UHFFFAOYSA-N |
The compound’s planar structure facilitates π-π stacking interactions, while its hydroxyl and methoxy groups contribute to hydrogen bonding and solubility properties .
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) and mass spectrometry (MS) data confirm its structure. The -NMR spectrum reveals signals for aromatic protons (δ 6.5–7.5 ppm), methoxy groups (δ 3.8–4.0 ppm), and hydroxyl protons (δ 9.0–10.0 ppm). High-resolution mass spectrometry (HR-MS) shows a molecular ion peak at m/z 284.0685, consistent with the molecular formula .
Synthesis and Modification Strategies
Methylation of Hydroxyanthraquinones
The synthesis of 1,8-dihydroxy-2-methoxy-3-methyl-anthraquinone typically involves selective methylation of precursor hydroxyanthraquinones. Two primary methods are employed:
-
Diazomethane Methylation: Reaction of 1,8-dihydroxy-3-methyl-anthraquinone with diazomethane in diethyl ether yields the methoxy derivative. Purification via medium-pressure liquid chromatography (MPLC) using ethyl acetate/hexane mixtures ensures high purity.
-
Dimethyl Sulfate Alkylation: Treatment with dimethyl sulfate in anhydrous acetone under basic conditions introduces the methoxy group. This method offers scalability but requires stringent temperature control to avoid over-alkylation.
Table 2: Synthetic Conditions and Yields
| Method | Reagents | Solvent | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Diazomethane Methylation | CHN | Diethyl ether | 65–70 | ≥95 |
| Dimethyl Sulfate Alkylation | (CH)SO | Acetone | 50–60 | ≥90 |
Derivatization for Enhanced Bioactivity
Acetylation of hydroxyl groups produces derivatives with improved lipophilicity, as demonstrated in related anthraquinones . For instance, acetylation of the 1-hydroxy group in ZL-3 (a fungal anthraquinone) increased its immunosuppressive activity by 40% . Similar strategies could optimize the pharmacokinetic profile of 1,8-dihydroxy-2-methoxy-3-methyl-anthraquinone.
Research Gaps and Future Directions
Pharmacokinetic Profiling
No data exist on the absorption, distribution, metabolism, or excretion (ADME) of this compound. Comparative studies with physcion, which has 50% oral bioavailability in rodents, could guide dosing strategies .
Mechanistic Studies
The immunosuppressive mechanism of anthraquinones remains unclear. Proposed pathways include inhibition of nuclear factor-κB (NF-κB) signaling and modulation of cytokine production. Targeted assays using Jurkat T-cells or RAW 264.7 macrophages are warranted.
Agricultural Applications
Anthraquinones act as natural pesticides. Field trials with analogs like aloe-emodin show 80% efficacy against Phytophthora infestans . Formulating 1,8-dihydroxy-2-methoxy-3-methyl-anthraquinone into nanopesticides could reduce environmental toxicity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume